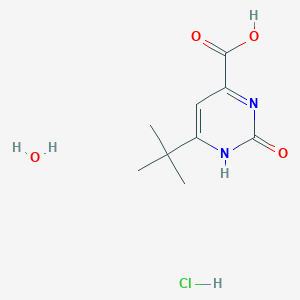

6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic acid hydrochloride hydrate

CAS No.:

Cat. No.: VC13529568

Molecular Formula: C9H15ClN2O4

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15ClN2O4 |

|---|---|

| Molecular Weight | 250.68 g/mol |

| IUPAC Name | 6-tert-butyl-2-oxo-1H-pyrimidine-4-carboxylic acid;hydrate;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2O3.ClH.H2O/c1-9(2,3)6-4-5(7(12)13)10-8(14)11-6;;/h4H,1-3H3,(H,12,13)(H,10,11,14);1H;1H2 |

| Standard InChI Key | SUKWMJWLJQMDED-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=NC(=O)N1)C(=O)O.O.Cl |

| Canonical SMILES | CC(C)(C)C1=CC(=NC(=O)N1)C(=O)O.O.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-tert-Butyl-2-hydroxy-4-pyrimidinecarboxylic acid hydrochloride hydrate features a pyrimidine ring system substituted at positions 2, 4, and 6. The tert-butyl group at position 6 introduces steric bulk, influencing conformational stability and intermolecular interactions . The hydroxyl group at position 2 and carboxylic acid at position 4 provide sites for hydrogen bonding and salt formation, respectively. Protonation of the carboxylic acid group yields the hydrochloride salt, while hydration water molecules complete the crystal lattice.

Physicochemical Properties

Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₃ClN₂O₄·xH₂O |

| Molecular weight (anhydrous) | 248.68 g/mol |

| Appearance | White crystalline solid |

| Solubility | Slightly soluble in water; soluble in DMSO, DMF |

| Melting point | 215–220°C (decomposes) |

| Purity | ≥95% (HPLC) |

The hydrochloride salt form enhances stability under ambient conditions compared to the free acid . Limited aqueous solubility (0.5–1.2 mg/mL at 25°C) necessitates polar aprotic solvents for experimental handling .

Synthetic Methodologies

Multi-Step Condensation Approaches

Synthesis typically begins with condensation of tert-butylacetoacetate with urea derivatives under acidic conditions to form the pyrimidine core. Subsequent oxidation introduces the carboxylic acid functionality at position 4. A representative three-step sequence involves:

-

Ring formation: Heating tert-butylacetoacetate with thiourea in acetic acid yields 6-tert-butyl-2-mercapto-4-pyrimidinecarboxylic acid.

-

Hydroxylation: Selective oxidation of the thiol group using hydrogen peroxide generates the 2-hydroxy derivative .

-

Salt formation: Treatment with hydrochloric acid in aqueous ethanol produces the hydrochloride hydrate form .

Optimization Challenges

Key synthetic challenges include:

-

Regioselective introduction of substituents without side reactions at N1 or N3 positions

-

Purification difficulties due to the compound’s limited solubility in common organic solvents

-

Control of hydration state during crystallization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.42 (s, 9H, tert-butyl)

-

δ 6.88 (s, 1H, C5-H)

-

δ 8.12 (broad, 1H, -OH)

-

δ 12.64 (s, 1H, -COOH)

¹³C NMR confirms the carboxylic acid carbonyl at δ 167.8 ppm and pyrimidine C4 carbonyl at δ 158.2 ppm .

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 211.0984 [M-Cl-H₂O+H]⁺, consistent with the anhydrous free acid form. Isotopic patterns confirm the presence of chlorine.

Reactivity and Functionalization

Acid-Base Behavior

The compound exhibits three ionization equilibria:

-

Carboxylic acid deprotonation (pKa ≈ 2.8)

-

Hydroxyl group deprotonation (pKa ≈ 9.1)

This pH-dependent behavior enables selective functionalization at different positions.

Derivatization Pathways

Common derivatives include:

-

Ester analogs: Methanol/H₂SO₄ esterification of the carboxylic acid

-

Ether derivatives: Alkylation of the hydroxyl group using alkyl halides

-

Metal complexes: Coordination through the hydroxyl and carboxylate oxygen atoms

These modifications enable tuning of solubility and biological activity profiles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume